molecular formula C7H5FN2 B14039326 2-Fluoro-3-methylisonicotinonitrile

2-Fluoro-3-methylisonicotinonitrile

Cat. No.: B14039326
M. Wt: 136.13 g/mol
InChI Key: UOXORNUGYHYEPD-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylisonicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylisonicotinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylisonicotinonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using cost-effective and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylisonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorination: Selectfluor, xenon difluoride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield fluorinated carboxylic acids.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a methyl group.

    3-Fluoro-2-methylbenzonitrile: Similar but with the fluorine and methyl groups in different positions.

Uniqueness

2-Fluoro-3-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-fluoro-3-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3

InChI Key

UOXORNUGYHYEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C#N

Origin of Product

United States

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